molecular formula C4H9O5P B8719855 Propanoicacid, 3-phosphono-, 1-methyl ester

Propanoicacid, 3-phosphono-, 1-methyl ester

Cat. No. B8719855
M. Wt: 168.08 g/mol
InChI Key: DZWLWXNBYUMTSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04151172

Procedure details

A solution of 2-phosphonopropionic acid (11.2 g., 0.073 moles) in methanol (150 ml.) is heated at reflux for eighteen hours. The methanol is removed in vacuo. Electrophoresis (0.1 N NH4HCO3, 2000 V, 20 minutes, 7.5 cm) indicates complete conversion to the desired product, methyl 2-phosphonopropionate; yield quantitative.
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[P:1]([CH:5]([CH3:9])[C:6]([OH:8])=[O:7])([OH:4])([OH:3])=[O:2].[CH3:10]O>>[P:1]([CH:5]([CH3:9])[C:6]([O:8][CH3:10])=[O:7])([OH:4])([OH:3])=[O:2]

Inputs

Step One
Name
Quantity
11.2 g
Type
reactant
Smiles
P(=O)(O)(O)C(C(=O)O)C
Name
Quantity
150 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for eighteen hours
CUSTOM
Type
CUSTOM
Details
The methanol is removed in vacuo
CUSTOM
Type
CUSTOM
Details
Electrophoresis (0.1 N NH4HCO3, 2000 V, 20 minutes, 7.5 cm)
Duration
20 min
CUSTOM
Type
CUSTOM
Details
yield quantitative

Outcomes

Product
Name
Type
Smiles
P(=O)(O)(O)C(C(=O)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.